molecular formula C21H18N4OS B2518171 N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013783-34-0

N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2518171
CAS No.: 1013783-34-0
M. Wt: 374.46
InChI Key: SRZWSAUNHLRRCF-UHFFFAOYSA-N
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Description

N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features both thiazole and pyrazole rings. The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms, while the pyrazole ring is a five-membered ring containing two nitrogen atoms .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, suggesting they interact with multiple targets .

Mode of Action

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities , suggesting that this compound may have various molecular and cellular effects.

Action Environment

The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and organic solvents.

Biochemical Analysis

Biochemical Properties

N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its biological effects.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in inflammation and cell proliferation . By affecting these pathways, it can alter the expression of genes related to these processes, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes, such as COX, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it may interact with receptors and ion channels, modulating their function and influencing cellular responses. These interactions at the molecular level contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may produce active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux and alter the levels of specific metabolites, further impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can influence its overall efficacy and safety.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within these subcellular structures can influence its interactions with biomolecules and its overall biological effects.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-14-13-17(25(2)24-14)20(26)23-21-22-18(15-9-5-3-6-10-15)19(27-21)16-11-7-4-8-12-16/h3-13H,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZWSAUNHLRRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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